LpxC-IN-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

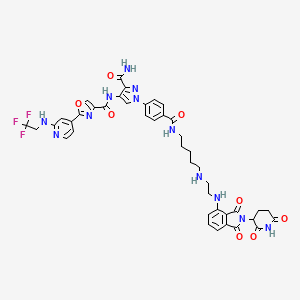

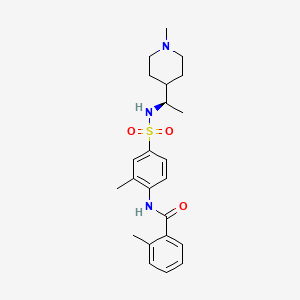

LpxC-IN-5 is a potent non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial in the biosynthesis of lipid A, a component of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, thereby compromising the integrity of the bacterial outer membrane and exhibiting antibacterial activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of LpxC-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Formation of the core structure: This involves the construction of a central scaffold, often through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups, such as hydroxamate or non-hydroxamate moieties, to enhance binding affinity and specificity for LpxC.

Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

LpxC-IN-5 primarily undergoes binding interactions with the LpxC enzyme rather than traditional chemical reactions like oxidation or reduction. The key interaction involves the coordination of the inhibitor with the zinc ion in the active site of LpxC, which is crucial for its enzymatic activity .

Common Reagents and Conditions

The primary reagents involved in the interaction of this compound with LpxC include the inhibitor itself and the enzyme. The binding typically occurs under physiological conditions, with the presence of zinc ions being essential for the interaction .

Major Products Formed

The major product of the interaction between this compound and LpxC is the inhibited enzyme complex, which prevents the normal catalytic activity of LpxC and thereby disrupts the biosynthesis of lipid A .

Aplicaciones Científicas De Investigación

LpxC-IN-5 has several important applications in scientific research:

Antibacterial Research: It is used to study the inhibition of Gram-negative bacteria by targeting the lipid A biosynthesis pathway.

Biochemical Studies: This compound serves as a tool to understand the structure and function of the LpxC enzyme, providing insights into its role in bacterial physiology and pathogenesis.

Drug Development: The compound is a lead candidate in the development of new antibacterial agents, offering a potential solution to the growing problem of antibiotic resistance.

Mecanismo De Acción

LpxC-IN-5 exerts its effects by binding to the active site of the LpxC enzyme, specifically coordinating with the zinc ion that is essential for the enzyme’s catalytic activity. This binding inhibits the deacetylation step in the biosynthesis of lipid A, leading to the accumulation of lipid A precursors and ultimately compromising the integrity of the bacterial outer membrane. The disruption of lipid A biosynthesis is lethal to Gram-negative bacteria, making this compound a potent antibacterial agent .

Comparación Con Compuestos Similares

LpxC-IN-5 is part of a broader class of LpxC inhibitors, which include both hydroxamate and non-hydroxamate compounds. Some similar compounds include:

This compound is unique in its non-hydroxamate structure, which reduces the risk of nonspecific inhibition of metalloenzymes and associated side effects. This makes it a promising candidate for further development as an antibacterial agent .

Propiedades

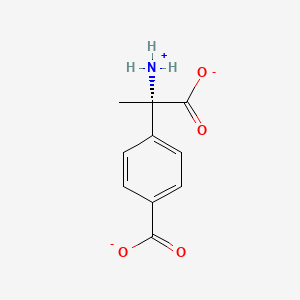

Fórmula molecular |

C21H24N4O5 |

|---|---|

Peso molecular |

412.4 g/mol |

Nombre IUPAC |

2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol |

InChI |

InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1 |

Clave InChI |

DKGUWMFQYQOPSO-HNNXBMFYSA-N |

SMILES isomérico |

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |

SMILES canónico |

CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)

![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)

![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)